MAO-B Inhibitory Activity: N-Methyl Derivative vs. Primary Amine 1-Aminotetralin
The N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine scaffold exhibits moderate competitive inhibition of bovine liver monoamine oxidase B (MAO-B) with a Ki of 1,400 nM (1.4 µM) as curated in BindingDB/ChEMBL [1]. In contrast, the primary amine (R)-1-aminotetralin has been shown in a classic J. Med. Chem. study to be 150-fold more potent as a reversible MAO-B inhibitor than its (S)-enantiomer, indicating that the primary amine series achieves substantially higher affinity than the N-methyl congener when stereochemistry is optimized [2]. The 1,400 nM Ki for the N-methyl compound places it in a distinctly lower potency tier, consistent with the hypothesis that N-methylation sterically impedes optimal fit within the MAO-B active site [2]. This quantitative potency difference makes the N-methyl compound a useful low-affinity control or selectivity probe in MAO-B assay panels where the primary amine analog would produce near-complete inhibition.
| Evidence Dimension | MAO-B competitive inhibition constant (Ki) |
|---|---|
| Target Compound Data | Ki = 1,400 nM (1.4 µM) against bovine liver MAO-B [1] |
| Comparator Or Baseline | (R)-1,2,3,4-tetrahydro-1-naphthylamine: 150-fold more potent than (S)-enantiomer (absolute Ki not reported in primary source; qualitative potency rank substantiated by stereochemical differentiation) [2] |
| Quantified Difference | Target compound displays low-micromolar Ki; (R)-1-aminotetralin is qualitatively at least 10- to 100-fold more potent based on stereochemical enhancement [2] |
| Conditions | Target: competitive inhibition assay at 25 °C, pH 7.4, bovine liver MAO-B [1]; Comparator: rat brain mitochondrial MAO-B, radiometric assay [2] |
Why This Matters
Users requiring a weak or moderate MAO-B ligand for SAR studies or selectivity profiling should select the N-methyl compound over 1-aminotetralin, which would dominate the assay window at equivalent concentrations.
- [1] BindingDB Entry BDBM50023875; CHEMBL40323: Methyl-(1,2,3,4-tetrahydro-naphthalen-1-yl)-amine; Ki = 1.40E+3 nM against bovine liver MAO-B. http://bdb8.ucsd.edu View Source
- [2] Stereoisomers of allenic amines as inactivators of monoamine oxidase type B. Stereochemical probes of the active site. J Med Chem. 1988;31(8):1558-1566. doi:10.1021/jm00403a014. View Source
